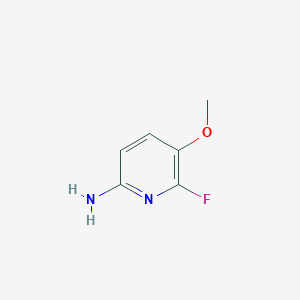

6-Fluoro-5-methoxypyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Synthetic and Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications. rsc.orgrsc.org As a nitrogen-bearing heterocycle, the pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of FDA-approved drugs. rsc.orgrsc.org The nitrogen atom within the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets like enzymes and receptors, which can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov This has led to the development of over 7,000 drug candidates containing a pyridine nucleus. nih.gov

The versatility of pyridine derivatives extends to their wide spectrum of biological and pharmacological activities. wisdomlib.org These compounds have been investigated for their potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, and antitumor agents. wisdomlib.orgnih.gov Pyridine-based drugs have found applications as treatments for a variety of conditions, including cancer (e.g., abiraterone), malaria (e.g., enpiroline), and gastric ulcers (e.g., omeprazole). nih.gov The ease with which the pyridine ring can be functionalized allows for extensive chemical diversity, making it a cornerstone in the design and synthesis of novel therapeutic agents. nih.govwisdomlib.org

Role of Halogenation (Fluorine) in Modulating Pyridine Reactivity and Properties for Research Applications

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a widely used strategy in medicinal chemistry to enhance a compound's properties. mdpi.com Fluorine's high electronegativity and small atomic size allow it to modulate the electronic and structural characteristics of the pyridine ring. rsc.org This substitution can improve metabolic stability, bioavailability, and binding affinity to specific biological targets. mdpi.comgmpplastic.com

Fluorination can lower the energies of frontier molecular orbitals and alter the ionization potential of the molecule. rsc.org The position of the fluorine atom on the pyridine ring is crucial, as it significantly influences the molecule's electronic distribution and reactivity. rsc.orgdeepdyve.com For instance, the strategic placement of fluorine can block sites of metabolic oxidation, a common process the body uses to eliminate foreign molecules, thereby prolonging the drug's action. nih.gov Furthermore, fluorinated compounds are important in medical imaging, with the isotope ¹⁸F being a preferred choice for Positron Emission Tomography (PET) due to its favorable half-life and imaging resolution. mdpi.comgoogle.com

Importance of Methoxy (B1213986) Substitution in Pyridine Scaffolds for Synthetic Strategies

The methoxy group (-OCH₃) is another prevalent substituent in drug molecules and natural products. nih.gov Its inclusion on a pyridine scaffold can significantly influence the compound's physicochemical properties and its interaction with biological targets. nih.gov The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, but its combined electronic and steric effects often result in unique properties. nih.gov

In synthetic strategies, the methoxy group can serve as a useful handle for further chemical modifications. The carbon-oxygen bond of methoxyarenes can be cleaved and used in cross-coupling reactions to introduce a wide range of other functional groups. researchgate.net This allows for the construction of more complex molecules from a methoxylated pyridine starting material. researchgate.netacs.org Furthermore, the methoxy group's ability to donate electrons can influence the reactivity of the pyridine ring, directing subsequent chemical transformations to specific positions. Its presence can also enhance solubility and affect how the molecule is absorbed, distributed, metabolized, and excreted (ADME). nih.gov

Contextualizing 6-Fluoro-5-methoxypyridin-2-amine within Advanced Pyridine Chemistry

This compound is a heterocyclic compound that incorporates the key structural features discussed above: a pyridine core, a fluorine atom, and a methoxy group, in addition to an amine group. The specific arrangement of these substituents—the fluorine at position 6, the methoxy group at position 5, and the amine at position 2—creates a unique electronic and steric environment on the pyridine ring.

While detailed research findings specifically on this compound are not extensively published, its structure is analogous to other substituted aminopyridines that are key intermediates in pharmaceutical research. For example, related compounds like 6-Bromo-5-methoxypyridin-2-amine and 3-fluoro-4-aminopyridine are used in the synthesis of bioactive compounds. nih.govchemimpex.com The presence of both a fluorine atom and a methoxy group suggests that this compound is designed to fine-tune the electronic properties and metabolic stability of target molecules in drug discovery programs.

Below is a table of physical and chemical properties for this compound.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇FN₂O |

| Monoisotopic Mass | 142.05424 Da |

| SMILES | COC1=C(N=C(C=C1)N)F |

| InChI | InChI=1S/C6H7FN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) |

| InChIKey | OYWLYVCXHRCLRB-UHFFFAOYSA-N |

Data sourced from PubChemLite uni.lu

The following table provides predicted collision cross-section (CCS) values, which are important for analytical techniques like ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.06152 | 124.3 |

| [M+Na]⁺ | 165.04346 | 134.1 |

| [M-H]⁻ | 141.04696 | 125.7 |

| [M+NH₄]⁺ | 160.08806 | 144.5 |

| [M+K]⁺ | 181.01740 | 132.5 |

| [M+H-H₂O]⁺ | 125.05150 | 117.4 |

| [M+HCOO]⁻ | 187.05244 | 148.2 |

| [M+CH₃COO]⁻ | 201.06809 | 176.0 |

| [M+Na-2H]⁻ | 163.02891 | 131.5 |

| [M]⁺ | 142.05369 | 123.0 |

| [M]⁻ | 142.05479 | 123.0 |

Data sourced from PubChemLite uni.lu

Properties

IUPAC Name |

6-fluoro-5-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWLYVCXHRCLRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807160-04-8 | |

| Record name | 6-fluoro-5-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 6 Fluoro 5 Methoxypyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For fluorinated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

The ¹H NMR spectrum of 6-Fluoro-5-methoxypyridin-2-amine provides crucial information about the arrangement of hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and amino groups.

In a typical ¹H NMR spectrum of a substituted pyridine (B92270), the protons on the ring will appear as doublets or multiplets depending on their coupling with adjacent protons and fluorine atoms. For instance, in related 2-aminopyridines, the proton at the C6 position typically appears at a distinct chemical shift. chemicalbook.comchemicalbook.com The amino group protons usually appear as a broad singlet.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 6.5 - 7.0 | Doublet of doublets | J(H-F), J(H-H) |

| H-4 | 7.2 - 7.7 | Doublet of doublets | J(H-F), J(H-H) |

| OCH₃ | 3.8 - 4.0 | Singlet | - |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| Note: This is a predictive table based on known data for similar structures. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached functional groups. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JC-F).

For comparison, in 2-aminopyridine (B139424), the carbon chemical shifts are observed at specific ppm values which are altered by further substitution. chemicalbook.com Similarly, the presence of a methoxy group, as seen in 2-methoxypyridine, influences the carbon resonances. chemicalbook.com

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) | Coupling to Fluorine |

| C-2 | 155 - 160 | Doublet |

| C-3 | 100 - 110 | Doublet |

| C-4 | 135 - 145 | Doublet |

| C-5 | 140 - 150 | Doublet |

| C-6 | 150 - 160 | Doublet |

| OCH₃ | 55 - 60 | - |

| Note: This is a predictive table based on known data for similar structures. |

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic molecules. nih.gov The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment on the pyridine ring. The position of the fluorine signal can vary significantly depending on the solvent and the substitution pattern on the ring. fluorine1.ru The coupling between the fluorine atom and the adjacent protons (H-3 and H-4) will provide further structural confirmation. Generally, the chemical shift of fluorine in α, β, and γ positions to the nitrogen in a pyridine ring differs dramatically. fluorine1.ru

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the H-3 and H-4 protons would be expected, confirming their adjacent relationship. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. libretexts.orgustc.edu.cn For example, it would show a correlation between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. libretexts.orgustc.edu.cn This is particularly useful for connecting different fragments of the molecule. For instance, the methoxy protons would show a correlation to the C-5 carbon, and the H-4 proton would show correlations to C-2, C-5, and C-6, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. nih.govnih.gov In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution mass spectrum (HRMS) can be used to confirm the elemental formula of the compound. rsc.org

Predicted ESI-MS Data for this compound (C₆H₇FN₂O): uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 143.06152 |

| [M+Na]⁺ | 165.04346 |

| Data sourced from PubChemLite. uni.lu |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by providing its exact mass. For this compound (C₆H₇FN₂O), the monoisotopic mass is calculated to be 142.05424 Da. uni.lu This technique is crucial for confirming the elemental composition of newly synthesized molecules and for distinguishing between compounds with the same nominal mass but different chemical formulas.

Predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, have also been calculated for various adducts of this compound. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 124.3 Ų, and for the sodium adduct [M+Na]⁺, it is 134.1 Ų. uni.lu These data are valuable for ion mobility-mass spectrometry studies, which can separate isomers and conformers.

A related isomer, 2-fluoro-5-methoxypyridin-4-amine, shares the same molecular formula (C₆H₇FN₂O) and consequently the same exact mass. uni.lu HRMS, in conjunction with other spectroscopic methods, is essential for the unambiguous identification of such positional isomers.

Vibrational Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of functional groups within a molecule. For aminopyridines, the N-H stretching vibrations of the primary amine group are particularly informative. capes.gov.br In aromatic primary amines, these bands typically appear in the 3500–3000 cm⁻¹ region. core.ac.uk For instance, in studies of 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, the N-H asymmetric and symmetric stretching vibrations were observed around 3550-3562 cm⁻¹ and 3449-3455 cm⁻¹, respectively. core.ac.uk The -NH₂ scissoring vibration is another key feature, often found near 1600 cm⁻¹. core.ac.uk

The position and intensity of these bands can be influenced by substituent effects and intermolecular interactions, such as hydrogen bonding. capes.gov.br For this compound, the presence of the fluorine and methoxy groups would be expected to modulate the vibrational frequencies of the amine and pyridine ring modes. The C-O stretching of the methoxy group and the C-F stretching vibrations would also give rise to characteristic bands in the fingerprint region of the FT-IR spectrum.

FT-Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds and symmetric molecular motions. The combination of both techniques allows for a more complete vibrational assignment. In studies of substituted pyridines, Raman spectroscopy has been effectively used to investigate the in-plane ring normal modes. rsc.org

For aminopyridines, the N-H stretching vibrations are also observable in the Raman spectrum, often in good agreement with the FT-IR data. core.ac.uk For example, in 2-amino-5-chloropyridine and 2-amino-6-chloropyridine, the N-H stretching bands were observed at similar frequencies in both FT-IR and FT-Raman spectra. core.ac.ukiiste.org The -NH₂ wagging and rocking vibrations, which occur at lower frequencies, can also be identified. core.ac.ukresearchgate.net The analysis of the Raman spectrum of this compound would provide valuable insights into the skeletal vibrations of the pyridine ring and the influence of the fluoro and methoxy substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation. wikipedia.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). libretexts.org

For aromatic and heteroaromatic compounds like pyridine and its derivatives, π → π* transitions are typically observed. wikipedia.orgresearchgate.net The presence of substituents on the pyridine ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Auxochromes, such as the amino and methoxy groups in this compound, generally lead to a bathochromic (red) shift of the π → π* transitions. The lone pair of electrons on the amino group can also participate in n → π* transitions. wikipedia.orglibretexts.org

The solvent can also influence the electronic transitions, leading to bathochromic or hypsochromic shifts depending on the polarity of the solvent and the nature of the transition. researchgate.net A detailed analysis of the UV-Vis spectrum of this compound in different solvents would be necessary to fully characterize its electronic absorption profile and assign the observed transitions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For comparison, studies on related aminopyridine derivatives have yielded detailed structural information. For instance, the geometric parameters of 2-amino-5-methylpyridine (B29535) and 2-amino-6-methylpyridine (B158447) have been compared with single-crystal X-ray diffraction data. researchgate.net Such studies provide valuable benchmarks for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amino group, which are crucial for the physical properties of the material. A crystallographic study of this compound would definitively establish its molecular geometry and packing in the solid state.

Analysis of Molecular Conformation and Packing in the Crystal Lattice

The presence of a fluorine atom can significantly alter the crystal packing. In some fluorinated organic semiconductors, fluorine substitution has been shown to change the packing motif from a π-stacked arrangement to a herringbone pattern. wfu.edu This change is often attributed to alterations in the electrostatic potential of the aromatic ring due to the high electronegativity of fluorine. wfu.edu Therefore, for this compound, a complex interplay between the electronic effects of the fluoro and methoxy groups and the hydrogen-bonding capabilities of the amine group will determine the final crystal packing. It is plausible that the molecules will adopt a layered or sheet-like structure, stabilized by a combination of hydrogen bonding and π-π interactions.

A hypothetical arrangement could involve the formation of hydrogen-bonded dimers or chains via the amino group, with the fluoro and methoxy groups influencing the orientation of these supramolecular assemblies. The planarity of the pyridine ring would likely be maintained, with the methoxy group potentially showing some torsional flexibility.

Table 1: Comparison of Crystal Packing Features in Related Pyridine Derivatives

| Feature | 4,4'-dimethoxy-2,2'-bipyridine | 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Expected for this compound |

| Dominant Interaction | π-π stacking, C-H···N interactions | C-H···π interactions | Hydrogen bonding, π-π stacking, halogen bonding |

| Molecular Conformation | Nearly coplanar pyridine rings | Twisted pyridine and phenyl rings | Largely planar pyridine ring |

| Packing Motif | Overlapped parallel rings | 3D network via C-H···π links | Layered or herringbone structure |

This table is illustrative and based on data from analogous compounds.

Identification of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The stability and structure of the crystal lattice of this compound are governed by a variety of non-covalent interactions. The primary amino group is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. This functionality strongly suggests that hydrogen bonding plays a crucial role in the crystal packing.

In studies of other aminopyridine derivatives, N-H···N and N-H···O hydrogen bonds are commonly observed, leading to the formation of well-defined supramolecular structures such as dimers, chains, or more complex networks. rasayanjournal.co.in For example, in crystals of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine, extensive N—H⋯N and N—H⋯S hydrogen bonds create two interpenetrating three-dimensional networks. researchgate.net Given the presence of the amino group and the pyridine nitrogen in this compound, the formation of N-H···N hydrogen bonds is highly probable, potentially leading to the self-assembly of molecules into dimers or catemers.

The fluorine atom introduces the possibility of halogen bonding. Although C-F bonds are generally weak halogen bond donors, short N–H···F–C hydrogen bonds have been observed in cocrystals of perfluoropyridine with amines, indicating that fluorine can participate in significant intermolecular interactions. acs.org The presence of the electron-withdrawing fluorine atom can also influence the acidity of the N-H protons of the amino group, thereby strengthening the hydrogen bonds it forms.

Table 2: Potential Inter- and Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bonding | N-H (amino) | N (pyridine), O (methoxy) | High |

| Halogen Bonding | C-F | N (amino/pyridine), O (methoxy) | Moderate |

| π-π Stacking | Pyridine ring | Pyridine ring | Moderate |

| C-H···π Interactions | C-H (ring/methoxy) | Pyridine ring | Low to Moderate |

| C-H···O Interactions | C-H (ring) | O (methoxy) | Low to Moderate |

This table is illustrative and based on the functional groups present in the molecule and data from related structures.

Energy Framework Analysis for Crystal Stability

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing insights into the stability and mechanical properties of the crystal. This analysis calculates the pairwise interaction energies between a central molecule and its neighbors and represents them as cylinders, where the thickness of the cylinder is proportional to the strength of the interaction.

In many aminopyridine derivatives, the electrostatic component, primarily due to hydrogen bonding, is often the dominant stabilizing force. rasayanjournal.co.in The analysis would likely show strong energy frameworks corresponding to the N-H···N and N-H···O hydrogen bonds, forming the primary structural motifs of the crystal. The dispersion forces, arising from π-π stacking and other van der Waals interactions, would also be expected to make a significant contribution to the lattice energy, often forming a secondary network that connects the hydrogen-bonded motifs. researchgate.net

The fluorine and methoxy substituents would modulate these interaction energies. The electronegative fluorine atom can enhance the electrostatic interactions by polarizing the molecule, while the methoxy group can contribute to both electrostatic (via its oxygen atom) and dispersion (via its methyl group) interactions. A comprehensive energy framework analysis would provide a visual representation of the hierarchy of these interactions and explain the preferred packing arrangement. For instance, in a study of a bromo-substituted imidazo[1,2-a]pyridine (B132010), energy framework calculations suggested that the intermolecular contacts are largely dispersive in nature. researchgate.net

Table 3: Illustrative Energy Framework Components for a Substituted Pyridine

| Interaction Energy Component | Typical Contribution to Total Energy | Primary Molecular Origin |

| Electrostatic | 40-60% | Hydrogen bonds, dipole-dipole interactions |

| Dispersion | 30-50% | π-π stacking, van der Waals forces |

| Repulsion | (Destabilizing) | Steric hindrance |

| Polarization | <10% | Induced dipoles |

This table provides a generalized breakdown of interaction energies for a polar, hydrogen-bonding molecule and is for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of organic compounds like this compound. Given the polar nature of the amino and methoxy groups, as well as the pyridine nitrogen, reversed-phase HPLC is a suitable method.

For analytical purposes, a C18 column is a common choice for the separation of pyridine derivatives. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. To ensure good peak shape and prevent tailing, which can occur with basic compounds like aminopyridines on silica-based columns, it is often necessary to add a modifier to the mobile phase. A small amount of a volatile acid, like formic acid or trifluoroacetic acid, can protonate the amine and pyridine nitrogen, reducing their interaction with residual silanol (B1196071) groups on the stationary phase. rasayanjournal.co.in Alternatively, a buffer system, such as an ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer, can be used to control the pH and improve peak symmetry. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.

For preparative HPLC, the same principles apply, but on a larger scale. A wider diameter column with a larger particle size stationary phase would be used to accommodate higher sample loads. The goal of preparative HPLC is to isolate the compound of interest in high purity. The conditions would be optimized to maximize the resolution between the target compound and any closely eluting impurities. After separation, the fractions containing the pure compound are collected and the solvent is removed, typically by rotary evaporation or lyophilization.

Table 4: Hypothetical Analytical HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table presents a typical starting point for method development.

Flash Chromatography for Compound Isolation

Flash chromatography is a rapid and efficient method for the purification of multigram quantities of compounds and is widely used in synthetic chemistry. For the isolation of this compound, normal-phase flash chromatography on silica (B1680970) gel is a common approach.

The choice of eluent is critical for a successful separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane (B109758), is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase. Given the polarity of this compound, a relatively polar eluent system would be required.

As with HPLC, the basicity of the aminopyridine can lead to poor peak shape and streaking on the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent. chemicalforums.com The triethylamine competes with the target compound for the acidic sites on the silica, resulting in improved peak shape and better separation. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Alternatively, reversed-phase flash chromatography can be employed, particularly if the compound has high polarity or if normal-phase chromatography fails to provide adequate separation. In this case, a C18-functionalized silica gel is used as the stationary phase, and a mixture of water and an organic solvent like acetonitrile or methanol serves as the eluent. acs.org

Advanced Research Applications and Future Directions

Role as Versatile Building Blocks in the Synthesis of Complex Heterocyclic Systems

Fluorinated building blocks are of outstanding importance in drug discovery and medicinal chemistry. nih.gov The use of such blocks remains the predominant strategy in the development of new pharmaceuticals. nih.gov Substituted pyridines, in particular, are common structural motifs in many top-selling drugs. beilstein-journals.org 6-Fluoro-5-methoxypyridin-2-amine and its derivatives serve as key intermediates in the synthesis of more complex heterocyclic systems. For instance, a related compound, 6-chloro-5-methylpyridin-2-amine, is a crucial intermediate for manufacturing Lumacaftor, a treatment for cystic fibrosis. researchgate.netacs.orgcolab.ws The synthesis of this intermediate was achieved on a large scale with high yield and purity. researchgate.netacs.org The general strategy often involves leveraging the existing functional groups to introduce further complexity, such as through Suzuki-Miyaura cross-coupling reactions to add substituents at specific positions. researchgate.netacs.org This highlights the utility of halogenated aminopyridines as foundational structures for building intricate, medicinally relevant molecules. beilstein-journals.org

Exploration of Structural Modifications for Optimized Chemical Properties in Research Molecules and Probes

Structural modifications of the pyridine (B92270) scaffold are a key strategy for fine-tuning the chemical and electronic properties of molecules for specific research applications. nih.gov In medicinal chemistry, the introduction of a fluorine atom can improve metabolic stability and bioavailability, while a methoxy (B1213986) group can affect the molecule's binding affinity to biological targets. By systematically changing the functional groups on the pyridine ring, researchers can create a library of compounds with a range of electronic properties, from electron-donating to electron-withdrawing. nih.gov This approach has been used to tune the reactivity of iron complexes for catalytic C-H and C=C oxidation reactions, where modifications to the pyridine ring provided selectivity for specific products. nih.gov Similarly, substitutions on coumarin-based fluorescent dyes, such as fluorination, can yield probes with improved aqueous solubility and reduced pH sensitivity, demonstrating how targeted structural changes can optimize molecules for use in chemical biology. nih.gov

Theoretical Insights into Pyridine Reactivity, Regioselectivity, and Reaction Mechanisms

Computational studies provide crucial insights into the reactivity of pyridine systems. The nitrogen atom in the pyridine ring makes it more reactive toward electrophiles than benzene (B151609), but its electron-withdrawing nature deactivates the ring, requiring harsh conditions for reactions like nitration. numberanalytics.commatanginicollege.ac.in The electronegativity of the nitrogen atom creates partial positive charges at the 2, 4, and 6 positions, influencing where nucleophilic and electrophilic attacks occur. matanginicollege.ac.in

Theoretical models, such as the aryne distortion model, are used to predict regioselectivity in reactions involving pyridyne intermediates. nih.gov For 3,4-pyridynes, nucleophilic additions can occur without much selectivity; however, introducing a substituent like a bromide at the C5 position can reverse this trend and lead to high regioselectivity. nih.gov Computational studies of nucleophilic aromatic substitution reactions on dichloropyridines have shown that the regioselectivity can be predicted and even switched by changing the solvent, with the solvent's ability to act as a hydrogen-bond acceptor being a key factor. researchgate.net These theoretical approaches help validate experimental results and guide the design of new synthetic strategies for creating specifically substituted pyridines. nih.gov

| Parameter | Influence on Pyridine Reactivity | Citation |

| Nitrogen Atom | Makes the ring basic and more reactive to electrophiles compared to benzene, yet deactivates the ring overall. | numberanalytics.commatanginicollege.ac.in |

| Substituent Position | Strategic placement of groups (e.g., bromide at C5) can control regioselectivity in aryne reactions. | nih.gov |

| Solvent Effects | Can switch regioselectivity in nucleophilic substitution, predictable by Kamlet–Taft parameters. | researchgate.net |

| Hybridization | The sp2 hybridization of the nitrogen atom makes pyridine less basic than aliphatic amines. | matanginicollege.ac.in |

Design and Synthesis of Ligands for Academic Coordination Chemistry Studies

Substituted pyridines are fundamental components in the design of ligands for coordination chemistry. Schiff base ligands, for example, can be synthesized from aminopyridine derivatives and are capable of stabilizing various metals in different oxidation states. nih.gov The resulting metal complexes have applications in catalysis and organic synthesis. nih.gov The design of ligands can be systematically explored to tune the properties of the resulting metal complexes. nih.gov For instance, a series of tetra-aza pyridinophane ligands with different functional groups on the pyridine ring were synthesized to study how electronic properties impact the catalytic activity of their iron(III) complexes. nih.gov The study found that while the core geometry of the complexes remained largely the same, the electronic control provided by the pyridine substituents was the main contributor to changes in reactivity. nih.gov

Potential for Scaffold Diversity in Chemical Biology Probe Development

The pyridine framework is a versatile scaffold for the development of chemical probes used to investigate biological systems. nih.govchemicalprobes.org Chemical probes are small molecules designed to interact with specific biological targets, and their properties can be tuned through structural modifications. chemicalprobes.orgresearchgate.net The core structure of molecules like this compound can be elaborated to create a diverse range of probes. nih.gov For example, the introduction of fluorine can enhance metabolic stability, a desirable trait for probes used in cellular environments. By attaching different reactive groups or fluorophores to the pyridine scaffold, researchers can create tools for various applications, such as enzyme activity assays or fluorescent labeling of biomolecules. nih.gov The development of diverse chemical libraries based on a common scaffold is a key strategy in medicinal chemistry and chemical biology. enamine.net

Future Computational and Experimental Synergies in Pyridine Chemistry Research

The advancement of pyridine chemistry increasingly relies on the synergy between computational modeling and experimental work. rsc.org This collaborative approach is essential for understanding complex phenomena like aromatic stacking interactions, where a delicate balance of forces is at play. nih.gov Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can investigate the mechanistic aspects of how pyridine molecules interact with surfaces or other molecules, providing insights that are difficult to obtain through experiments alone. rsc.org

Recently, machine learning has been integrated with quantum mechanical methods (AIQM1) to improve the accuracy of predictions for molecular geometries and interaction energies without a significant increase in computational cost. aip.org While these methods show great promise, they also have limitations; for instance, their accuracy for certain interactions, like π–π stacking of pyridines, depends on the data used for training the model. aip.org The future of the field lies in these synergistic efforts, where computational predictions guide experimental design, and experimental results provide feedback to refine and improve theoretical models, leading to a deeper understanding and more accurate predictive power in pyridine chemistry. nih.govscilit.comrsc.org

Q & A

Q. What are the common synthetic routes for 6-Fluoro-5-methoxypyridin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be adapted from methodologies used for structurally similar fluorinated pyridines. Key approaches include:

- Fluorodenitration : Using tetrabutylammonium fluoride (TBAF) under mild conditions to introduce fluorine, as demonstrated in 5-Fluoro-2-methoxypyridin-4-amine synthesis .

- Gewald Synthesis : A multi-step process involving thiophene intermediates, followed by functionalization to introduce the methoxy and amino groups .

- Microwave-Assisted or Continuous Flow Chemistry : These methods enhance reaction efficiency and yield, as seen in bromo-fluoro-pyridine derivatives .

Optimization Tips : Control reaction temperature (20–80°C), pH (neutral to slightly acidic), and stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 157.06 for C₆H₆FN₂O).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. How does the positioning of fluorine and methoxy groups on the pyridine ring affect physicochemical properties?

The 5-fluoro and 2-amine substituents enhance hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., DMSO). The methoxy group at the 5-position elevates lipophilicity (logP ~1.2), impacting membrane permeability. Comparative data from similar compounds suggest:

| Compound | logP | Solubility (mg/mL) |

|---|---|---|

| 5-Fluoro-2-methoxypyridin-4-amine | 1.1 | 12.5 (DMSO) |

| 6-Fluoro-5-methoxy analog (predicted) | 1.3 | 9.8 (DMSO) |

| These properties are critical for bioavailability in drug discovery . |

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

-

Comparative Assays : Test derivatives under standardized conditions (e.g., fixed concentration, cell line). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH or temperature variations .

-

Structure-Activity Relationship (SAR) Studies : Modify substituent positions (e.g., moving methoxy to 4-position) and compare bioactivity. A SAR table for analogs is illustrative:

Substituent Positions (Fluoro/Methoxy/Amino) IC₅₀ (nM) Selectivity Index 5-Fluoro, 5-Methoxy, 2-Amine 120 8.5 6-Fluoro, 4-Methoxy, 2-Amine 450 2.3 -

Meta-Analysis : Cross-reference PubChem and DSSTox datasets to identify outliers in toxicity or efficacy .

Q. How can computational chemistry predict the reactivity of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The fluorine atom often forms halogen bonds with backbone carbonyls (binding energy ≤ -7.5 kcal/mol) .

- Quantum Mechanical Calculations (DFT) : Predict electrophilic regions via electrostatic potential maps. The amino group at C2 is a nucleophilic hotspot, guiding derivatization .

Q. What challenges arise in scaling up synthesis, and how can continuous flow chemistry address them?

- Batch Reactor Limitations : Poor heat transfer and mixing inefficiencies reduce yield (<60% at >10 g scale).

- Flow Chemistry Solutions :

- Use microreactors for precise temperature control (±2°C) and rapid mixing.

- Achieve >85% yield with residence times of 15–30 minutes, as validated for bromo-fluoro-pyridines .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC₅₀ ranges from 50 nM to 1 µM).

Resolution Steps :

Verify purity (>98% via HPLC) and storage conditions (-20°C vs. -80°C).

Re-test in parallel assays (e.g., MTT vs. CellTiter-Glo).

Cross-check with structural analogs (e.g., 5-Fluoro-4-methoxy derivatives show consistent IC₅₀ ~200 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.